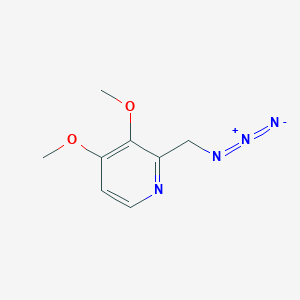

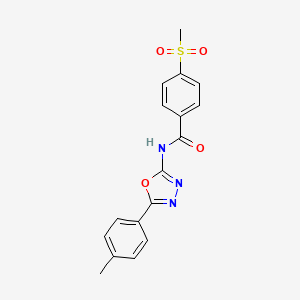

2-(叠氮甲基)-3,4-二甲氧基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

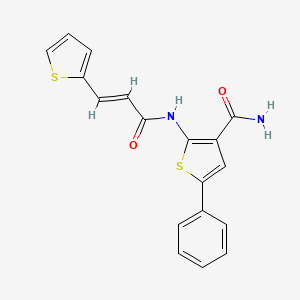

The compound “2-(Azidomethyl)-3,4-dimethoxypyridine” seems to be a type of organic azide . Organic azides are a highly versatile family of compounds in chemistry and material sciences due to the exceptional reactivity of the azide group .

Synthesis Analysis

While specific synthesis methods for “2-(Azidomethyl)-3,4-dimethoxypyridine” were not found, organic azides can be synthesized from amino precursors by diazotransfer reaction . Another approach is the conversion of the ribose into a 2’,3’-epoxide .Chemical Reactions Analysis

Organic azides are known for their propensity to release nitrogen by thermal activation or photolysis . This reaction produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Azidomethyl)-3,4-dimethoxypyridine, focusing on six unique applications:

Synthesis of Heterocyclic Compounds

2-(Azidomethyl)-3,4-dimethoxypyridine is a valuable precursor in the synthesis of various heterocyclic compounds. The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These heterocycles are crucial in medicinal chemistry for developing new pharmaceuticals due to their biological activity and stability .

Photodynamic Therapy (PDT)

This compound can be used in the synthesis of photosensitizers for photodynamic therapy. The azide group allows for the introduction of functional groups that can enhance the photophysical properties of the photosensitizers. These modified photosensitizers can generate reactive oxygen species upon light activation, which are used to target and destroy cancer cells .

Material Science and Nanotechnology

In material science, 2-(Azidomethyl)-3,4-dimethoxypyridine can be used to create functionalized surfaces and nanomaterials. The azide group can be clicked onto alkyne-functionalized surfaces, creating a stable covalent bond. This application is particularly useful in developing sensors, catalysts, and other nanodevices.

Bioconjugation and Labeling

The azide group in 2-(Azidomethyl)-3,4-dimethoxypyridine is highly reactive and can be used for bioconjugation. This allows for the labeling of biomolecules such as proteins, nucleic acids, and lipids. The resulting bioconjugates can be used in various biological assays and imaging techniques, providing insights into cellular processes and disease mechanisms .

Drug Discovery and Development

This compound can be used as a building block in drug discovery. The azide group can be converted into various functional groups, allowing for the synthesis of diverse chemical libraries. These libraries can be screened for biological activity, aiding in the identification of new drug candidates .

Organic Synthesis

2-(Azidomethyl)-3,4-dimethoxypyridine is a versatile intermediate in organic synthesis. It can undergo various transformations, such as reduction to amines or Staudinger ligation, to form different functional groups. This versatility makes it a valuable tool for constructing complex organic molecules used in pharmaceuticals, agrochemicals, and other fine chemicals .

属性

IUPAC Name |

2-(azidomethyl)-3,4-dimethoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-13-7-3-4-10-6(5-11-12-9)8(7)14-2/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYQOGYNMWAAEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CN=[N+]=[N-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azidomethyl)-3,4-dimethoxypyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

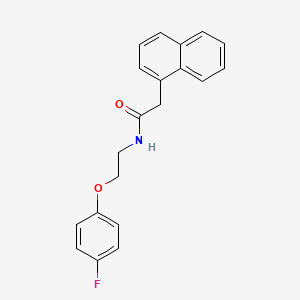

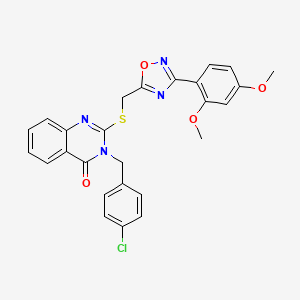

![7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2467751.png)

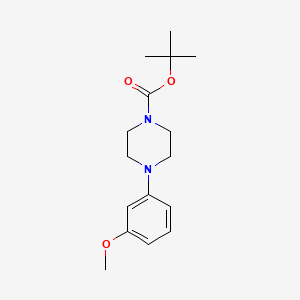

![1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B2467755.png)

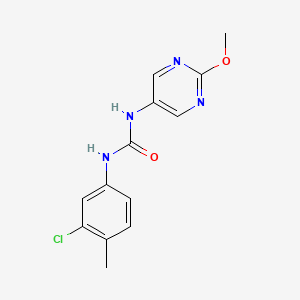

![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B2467759.png)

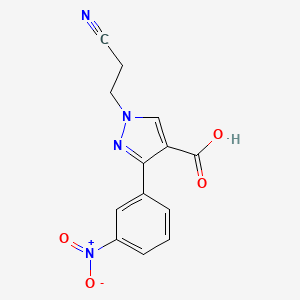

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone](/img/structure/B2467766.png)

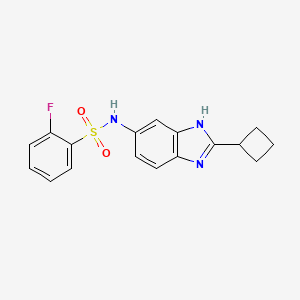

![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylacetamide](/img/structure/B2467769.png)